molecular formula C10H9NO3 B1403312 5-(But-2-ynyloxy)picolinic acid CAS No. 1383985-09-8

5-(But-2-ynyloxy)picolinic acid

Cat. No. B1403312
M. Wt: 191.18 g/mol
InChI Key: WCHGEDJAUCJHLD-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of 5-(but-2-yn-1-yloxy)picolinate (72 mg, 0.35 mmol) in methanol (1 ml), dioxane (1 ml) and water (0.1 ml) was added lithium hydroxide (31 mg, 1.3 mmol). The reactions were stirred at ambient temperature for 2 h. The solvents were removed in vacuo. The residue from the reaction was triturated with 0.5 mL 1 N aqueous HCl. The tan precipitate was collected by vacuum filtration, washed with water, and dried in vacuo to generate 5-(but-2-yn-1-yloxy)picolinic acid (56 mg, 0.293 mmol, 83% yield) as a tan powder. LC/MS (ESI+) m/z=192 (M+H).
Name
5-(but-2-yn-1-yloxy)picolinate
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([O-:14])=[O:13])=[N:10][CH:11]=1)[C:2]#[C:3][CH3:4].[OH-].[Li+]>CO.O1CCOCC1.O>[CH2:1]([O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1)[C:2]#[C:3][CH3:4] |f:1.2|

Inputs

Step One
Name
5-(but-2-yn-1-yloxy)picolinate
Quantity
72 mg
Type
reactant
Smiles
C(C#CC)OC=1C=CC(=NC1)C(=O)[O-]
Name
Quantity
31 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reactions were stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue from the reaction was triturated with 0.5 mL 1 N aqueous HCl
FILTRATION
Type
FILTRATION
Details
The tan precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#CC)OC=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.293 mmol
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.